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Compound Name:
4-(6-Bromopyridin-2-yl)benzoic

acid

Cat. No.: B1286851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(6-Bromopyridin-2-yl)benzoic acid is a bifunctional organic molecule that belongs to the

class of bipyridyl compounds. Its structure, featuring a bromopyridine ring linked to a benzoic

acid moiety, makes it a valuable building block in medicinal chemistry and materials science.

The presence of the bromine atom allows for further functionalization, typically through cross-

coupling reactions, while the carboxylic acid group provides a handle for amide bond formation

or other modifications. This guide provides a comprehensive overview of its chemical

properties, a generalized synthesis protocol, and discusses its potential applications in drug

discovery based on the activities of structurally related compounds.

Chemical and Physical Properties
While extensive experimental data for 4-(6-Bromopyridin-2-yl)benzoic acid is not widely

available in the public domain, its basic properties are summarized below.
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Property Value Reference

IUPAC Name
4-(6-Bromopyridin-2-yl)benzoic

acid

CAS Number 928658-23-5 [1]

Molecular Formula C₁₂H₈BrNO₂

Molecular Weight 278.10 g/mol

Appearance Off-white to light yellow powder

Solubility
Soluble in organic solvents like

DMSO and DMF

Synthesis
The synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid is most commonly achieved via a

Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction

involves the coupling of an organoboron compound with an organohalide, catalyzed by a

palladium complex.

Generalized Experimental Protocol: Suzuki-Miyaura
Coupling
A specific, detailed experimental protocol for the synthesis of 4-(6-Bromopyridin-2-yl)benzoic
acid is not readily available in peer-reviewed literature. However, a general procedure for the

Suzuki coupling of a bromopyridine with a boronic acid is provided below.

Materials:

2,6-Dibromopyridine

4-(Methoxycarbonyl)phenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF, with water)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 2,6-dibromopyridine (1 equivalent), 4-

(methoxycarbonyl)phenylboronic acid (1.1 equivalents), a palladium catalyst (0.05-0.1

equivalents), and a base (2-3 equivalents).

The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) multiple

times.

A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several

hours until the reaction is complete (monitored by TLC or LC-MS).

Upon completion, the reaction mixture is cooled to room temperature.

The organic layer is separated, and the aqueous layer is extracted with an organic solvent

(e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The resulting crude product, methyl 4-(6-bromopyridin-2-yl)benzoate, is then purified by

column chromatography.

The purified ester is subsequently hydrolyzed to the carboxylic acid by treatment with a base

(e.g., NaOH or LiOH) in a solvent mixture like THF/water, followed by acidification with an

acid (e.g., HCl) to precipitate the final product, 4-(6-Bromopyridin-2-yl)benzoic acid.
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Generalized workflow for the synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid.

Potential Applications in Drug Development
While specific biological data for 4-(6-Bromopyridin-2-yl)benzoic acid is limited in publicly

available literature, the structural motifs present in this molecule are of significant interest in

medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological

activities, including anticancer properties.

Role in Cancer Research
Many benzoic acid derivatives have been investigated as potential anticancer agents. Their

mechanisms of action are diverse and can include the inhibition of key enzymes involved in

cancer progression. One such class of enzymes is the histone deacetylases (HDACs).

Potential as HDAC Inhibitors:

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene

expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1286851?utm_src=pdf-body-img
https://www.benchchem.com/product/b1286851?utm_src=pdf-body
https://www.benchchem.com/product/b1286851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to

cell cycle arrest and apoptosis in cancer cells. While there is no direct evidence of 4-(6-
Bromopyridin-2-yl)benzoic acid acting as an HDAC inhibitor, its structural features are

consistent with those of some known HDAC inhibitors.

Cell Nucleus

Cellular Outcome

Histone Deacetylase
(HDAC)

Condensed Chromatin
(Gene Silencing)

Leads to

Histones

Deacetylation

Acetyl Groups

Tumor Suppressor Genes

Silences

Potential HDAC Inhibitor
(e.g., Benzoic Acid Derivative)

Inhibits

Tumor Suppressor Gene
Expression

Promotes

Apoptosis / Cell Cycle Arrest

Click to download full resolution via product page

Generalized signaling pathway of HDAC inhibition by a potential inhibitor.
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Disclaimer: This diagram illustrates a general mechanism of action for HDAC inhibitors. There

is currently no specific data confirming that 4-(6-Bromopyridin-2-yl)benzoic acid acts via this

pathway.

Conclusion and Future Directions
4-(6-Bromopyridin-2-yl)benzoic acid is a compound with significant potential as a scaffold in

the design and synthesis of novel therapeutic agents. Its synthesis via Suzuki-Miyaura coupling

provides a versatile route for the creation of a library of derivatives. While direct biological data

for this specific compound is lacking, the known activities of related benzoic acid derivatives,

particularly in the area of oncology, suggest that it is a promising candidate for further

investigation.

Future research should focus on:

The development and publication of a detailed, optimized synthesis protocol.

Thorough characterization of the compound using modern analytical techniques (NMR, MS,

IR).

In-depth biological evaluation, including screening against various cancer cell lines and

enzyme inhibition assays, to determine its specific mechanism of action and potential

therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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